molecular formula C16H17N3O4 B7527767 Ethyl 6-[1-(3-nitrophenyl)ethylamino]pyridine-3-carboxylate

Ethyl 6-[1-(3-nitrophenyl)ethylamino]pyridine-3-carboxylate

Cat. No. B7527767
M. Wt: 315.32 g/mol
InChI Key: AZGMDHHZCZQFMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-[1-(3-nitrophenyl)ethylamino]pyridine-3-carboxylate, commonly known as NPEEP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. NPEEP is a pyridine derivative that is used in the synthesis of various organic compounds, including pharmaceuticals.

Scientific Research Applications

NPEEP has been used in various scientific research applications, including the synthesis of novel pharmaceutical compounds. It has been reported that NPEEP can be used as a key building block in the synthesis of anti-cancer drugs and anti-inflammatory agents. NPEEP also has potential applications in the synthesis of compounds that can be used to treat Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of NPEEP is not fully understood. However, it is believed that NPEEP can act as a ligand for various cellular receptors, including GABA receptors and dopamine receptors. This property of NPEEP makes it a potential candidate for the development of new drugs that target these receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of NPEEP have been studied extensively. It has been reported that NPEEP can modulate the activity of various enzymes and proteins in the body. NPEEP has also been shown to have anti-inflammatory and anti-cancer properties. Additionally, NPEEP has been reported to have a positive effect on cognitive function and memory.

Advantages and Limitations for Lab Experiments

One of the main advantages of using NPEEP in lab experiments is its high purity and yield. NPEEP is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using NPEEP in lab experiments is its potential toxicity. Researchers must take appropriate safety measures when handling NPEEP to avoid any adverse effects.

Future Directions

There are several future directions for research on NPEEP. One potential direction is the development of new drugs that target GABA and dopamine receptors using NPEEP as a key building block. Another direction is the investigation of the potential therapeutic applications of NPEEP in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of NPEEP and its potential side effects.
Conclusion:
In conclusion, NPEEP is a pyridine derivative that has gained significant attention in the scientific community due to its potential applications in research. Its high purity and yield make it an attractive option for researchers. NPEEP has been used in various scientific research applications, including the synthesis of novel pharmaceutical compounds. Its mechanism of action is not fully understood, but it has been shown to have anti-inflammatory and anti-cancer properties. NPEEP has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.

Synthesis Methods

The synthesis of NPEEP involves the reaction of 3-carboxypyridine with 3-nitrobenzyl bromide, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by esterification of the intermediate with ethyl chloroformate. The yield of NPEEP is around 70%, and the purity can be confirmed using various analytical techniques such as NMR spectroscopy and HPLC.

properties

IUPAC Name

ethyl 6-[1-(3-nitrophenyl)ethylamino]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c1-3-23-16(20)13-7-8-15(17-10-13)18-11(2)12-5-4-6-14(9-12)19(21)22/h4-11H,3H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZGMDHHZCZQFMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)NC(C)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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